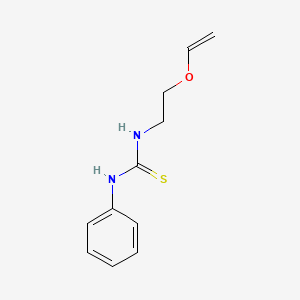

Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-

CAS No.: 82520-91-0

Cat. No.: VC8924036

Molecular Formula: C11H14N2OS

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82520-91-0 |

|---|---|

| Molecular Formula | C11H14N2OS |

| Molecular Weight | 222.31 g/mol |

| IUPAC Name | 1-(2-ethenoxyethyl)-3-phenylthiourea |

| Standard InChI | InChI=1S/C11H14N2OS/c1-2-14-9-8-12-11(15)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,15) |

| Standard InChI Key | DQNMYXFLSBXPAY-UHFFFAOYSA-N |

| SMILES | C=COCCNC(=S)NC1=CC=CC=C1 |

| Canonical SMILES | C=COCCNC(=S)NC1=CC=CC=C1 |

Introduction

Structural Characteristics and Molecular Design

N-(2-(Ethenyloxy)ethyl)-N'-phenylthiourea (molecular formula: C₁₁H₁₄N₂O₂S) features a thiourea core (NH–CS–NH) asymmetrically substituted with a phenyl group at one nitrogen and a 2-(ethenyloxy)ethyl moiety at the other. The ethenyloxyethyl group introduces a vinyl ether functionality (–O–CH₂–CH₂–O–CH=CH₂), which enhances the compound's reactivity and capacity for further derivatization. This structural motif is analogous to thioureas such as N-(2-cyanoethyl)-N'-phenylthiourea and N-(2-(4-fluorophenyl)ethyl)-N'-2-thiazolylthiourea , where side-chain modifications dictate coordination behavior and solubility.

Conformational Analysis

The thiourea core adopts a planar configuration due to partial double-bond character in the C=S bond, stabilized by resonance between the thiocarbonyl and amine groups. Substituents influence this planarity: the phenyl group induces steric hindrance, while the flexible ethenyloxyethyl chain allows conformational adaptability. Infrared (IR) spectroscopy of similar thioureas reveals N–H stretching vibrations near 3200–3300 cm⁻¹ and C=S stretches at ~1250–1350 cm⁻¹ . The ethenyl group’s C=C stretch appears at ~1640 cm⁻¹, distinguishing it from saturated analogs .

Synthesis and Optimization

Conventional Chemical Synthesis

The compound is synthesized via nucleophilic addition of 2-(ethenyloxy)ethylamine to phenyl isothiocyanate under anhydrous conditions, typically in ethanol or dichloromethane. This method mirrors the preparation of N-(O-hydroxyphenyl)-N'-phenylthiourea complexes described by , where refluxing equimolar reactants yields the target product.

Reaction Scheme:

Key parameters include:

-

Temperature: 60–80°C (reflux)

-

Solvent: Absolute ethanol or tetrahydrofuran

-

Yield: ~70–85% after recrystallization from ethanol/diethyl ether

Tribochemical Modifications

Analogous to copper and cobalt complexes in , grinding the thiourea with metal halides (e.g., CuI, CoCl₂) in solid-state reactions could yield coordination complexes. Such methods avoid solvent use and enable iodide-for-chloride substitution, as observed in [Cu(L)I·H₂O]·½H₂O .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar aprotic solvents (DMF, DMSO) and insoluble in water, akin to N-(O-hydroxyphenyl)-N'-phenylthiourea . The ethenyloxy group enhances solubility in ethers and chlorinated solvents compared to purely aromatic thioureas. Stability studies indicate decomposition above 200°C, with the vinyl ether moiety prone to hydrolysis under acidic conditions.

Spectroscopic Characterization

-

¹H NMR (d₆-DMSO): δ 7.3–7.5 (m, 5H, Ph), δ 6.4–6.6 (m, 2H, CH=CH₂), δ 4.1–4.3 (t, 2H, O–CH₂), δ 3.6–3.8 (m, 4H, NH–CH₂–CH₂–O) .

-

¹³C NMR: δ 180.1 (C=S), δ 130–135 (Ph, CH=CH₂), δ 68–70 (O–CH₂) .

-

Mass Spectrometry: Molecular ion peak at m/z 238.3 (C₁₁H₁₄N₂O₂S) .

Coordination Chemistry and Applications

Metal Complexation

Thioureas act as bidentate ligands, coordinating via the thiocarbonyl sulfur and amine nitrogen. For example, [Cu(L)₂(EtOH)₂]Cl₂ in adopts a distorted-octahedral geometry, suggesting N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea could form similar complexes with Cu²⁺ or Co²⁺. The ethenyloxy group may participate in secondary interactions, stabilizing unusual oxidation states (e.g., Cu⁺, Co³⁺) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume